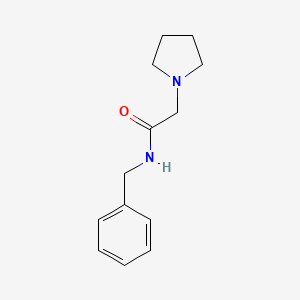

1-Pyrrolidineacetamide, N-(phenylmethyl)-

Vue d'ensemble

Description

1-Pyrrolidineacetamide, N-(phenylmethyl)-, also known as PAP, is a synthetic compound that has been extensively studied for its potential to act as a chiral catalyst in organic synthesis. PAP has been used in a variety of scientific applications, including drug development, and has been found to have a number of biochemical and physiological effects.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for 1-Pyrrolidineacetamide, N-(phenylmethyl)- involves the reaction of pyrrolidine with phenylacetic acid followed by N-methylation and subsequent reduction of the resulting imine.

Starting Materials

Pyrrolidine, Phenylacetic acid, Formaldehyde, Hydrogen gas, Sodium borohydride, Methanol, Acetic acid

Reaction

Step 1: Pyrrolidine is reacted with phenylacetic acid in the presence of formaldehyde to form N-(phenylmethyl)pyrrolidine-2-carboxamide., Step 2: N-methylation of the carboxamide is carried out using formaldehyde and hydrogen gas in the presence of sodium borohydride to form N-(phenylmethyl)-1-methylpyrrolidine-2-carboxamide., Step 3: Reduction of the imine is carried out using hydrogen gas in the presence of palladium on carbon catalyst to form 1-Pyrrolidineacetamide, N-(phenylmethyl)-.

Applications De Recherche Scientifique

1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used in a variety of scientific research applications, including drug development, chiral catalysis, and asymmetric synthesis. In drug development, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used as a chiral catalyst for the synthesis of a variety of drugs, including anti-cancer drugs and anti-inflammatory drugs. In chiral catalysis, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used to catalyze the reaction of achiral substrates to form chiral products, and in asymmetric synthesis, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been used to synthesize enantiomerically pure compounds.

Mécanisme D'action

1-Pyrrolidineacetamide, N-(phenylmethyl)- functions as a chiral catalyst by binding to the substrate and inducing a conformational change that allows the substrate to react with itself to form a chiral product. The conformational change is induced by the formation of hydrogen bonds between the amine group of 1-Pyrrolidineacetamide, N-(phenylmethyl)- and the substrate.

Effets Biochimiques Et Physiologiques

1-Pyrrolidineacetamide, N-(phenylmethyl)- has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory prostaglandins. In addition, 1-Pyrrolidineacetamide, N-(phenylmethyl)- has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Laboratory Experiments

1-Pyrrolidineacetamide, N-(phenylmethyl)- has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to synthesize a variety of chiral products. However, it is important to note that the overall yield of the reaction is typically low, and the reaction conditions must be carefully controlled in order to obtain good yields.

Orientations Futures

Given the potential of 1-Pyrrolidineacetamide, N-(phenylmethyl)- in drug development and other scientific applications, there are a number of future directions for 1-Pyrrolidineacetamide, N-(phenylmethyl)- research. These include further exploration of the biochemical and physiological effects of 1-Pyrrolidineacetamide, N-(phenylmethyl)-, as well as the development of more efficient synthesis methods. In addition, further studies should be conducted to determine the optimal conditions for the synthesis of chiral products. Finally, further research should be conducted to investigate the potential of 1-Pyrrolidineacetamide, N-(phenylmethyl)- in other applications, such as asymmetric synthesis and chiral catalysis.

Propriétés

IUPAC Name |

N-benzyl-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(11-15-8-4-5-9-15)14-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGURFWGRDIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194997 | |

| Record name | 1-Pyrrolidineacetamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidineacetamide, N-(phenylmethyl)- | |

CAS RN |

42175-93-9 | |

| Record name | 1-Pyrrolidineacetamide, N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetamide, N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)

![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)